molecular formula C10H16N2O3S B15557680 Biotin CAS No. 56846-45-8

Biotin

Cat. No.: B15557680
CAS No.: 56846-45-8
M. Wt: 244.31 g/mol
InChI Key: YBJHBAHKTGYVGT-ZKWXMUAHSA-N
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Description

Biotin is an organic heterobicyclic compound that consists of 2-oxohexahydro-1H-thieno[3,4-d]imidazole having a valeric acid substituent attached to the tetrahydrothiophene ring. The parent of the class of biotins. It has a role as a prosthetic group, a coenzyme, a nutraceutical, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite, a cofactor and a fundamental metabolite. It is a member of biotins and a vitamin B7. It is a conjugate acid of a biotinate.
A water-soluble, enzyme co-factor present in minute amounts in every living cell. It occurs mainly bound to proteins or polypeptides and is abundant in liver, kidney, pancreas, yeast, and milk.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Lipomyces starkeyi, Glycine max, and other organisms with data available.
This compound is hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoic acid. Growth factor present in minute amounts in every living cell. It occurs mainly bound to proteins or polypeptides and is abundant in liver, kidney, pancreas, yeast, and milk. The this compound content of cancerous tissue is higher than that of normal tissue.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 4 approved and 7 investigational indications.
This compound is an enzyme co-factor present in minute amounts in every living cell. This compound is also known as vitamin H or B7 or coenzyme R. It occurs mainly bound to proteins or polypeptides and is abundant in liver, kidney, pancreas, yeast, and milk. This compound has been recognized as an essential nutrient. Our this compound requirement is fulfilled in part through diet, through endogenous reutilization of this compound and perhaps through capture of this compound generated in the intestinal flora. The utilization of this compound for covalent attachment to carboxylases and its reutilization through the release of carboxylase this compound after proteolytic degradation constitutes the 'this compound cycle'. This compound deficiency is associated with neurological manifestations, skin rash, hair loss and metabolic disturbances that are thought to relate to the various carboxylase deficiencies (metabolic ketoacidosis with lactic acidosis). It has also been suggested that this compound deficiency is associated with protein malnutrition, and that marginal this compound deficiency in pregnant women may be teratogenic. This compound acts as a carboxyl carrier in carboxylation reactions. There are four this compound-dependent carboxylases in mammals: those of propionyl-CoA (PCC), 3-methylcrotonyl-CoA (MCC), pyruvate (PC) and acetyl-CoA carboxylases (isoforms ACC-1 and ACC-2). All but ACC-2 are mitochondrial enzymes. The this compound moiety is covalently bound to the epsilon amino group of a Lysine residue in each of these carboxylases in a domain 60-80 amino acids long. The domain is structurally similar among carboxylases from bacteria to mammals. There are four this compound-dependent carboxylases in mammals: those of propionyl-CoA (PCC), 3-methylcrotonyl-CoA (MCC), pyruvate (PC) and acetyl-CoA carboxylases (isoforms ACC-1 and ACC-2). All but ACC-2 are mitochondrial enzymes. The this compound moiety is covalently bound to the epsilon amino group of a Lys residue in each of these carboxylases in a domain 60-80 amino acids long. The domain is structurally similar among carboxylases from bacteria to mammals. Evidence is emerging that this compound participates in processes other than classical carboxylation reactions. Specifically, novel roles for this compound in cell signaling, gene expression, and chromatin structure have been identified in recent years. Human cells accumulate this compound by using both the sodium-dependent multivitamin transporter and monocarboxylate transporter 1. These transporters and other this compound-binding proteins partition this compound to compartments involved in this compound signaling: cytoplasm, mitochondria, and nuclei. The activity of cell signals such as biotinyl-AMP, Sp1 and Sp3, nuclear factor (NF)-kappaB, and receptor tyrosine kinases depends on this compound supply. Consistent with a role for this compound and its catabolites in modulating these cell signals, greater than 2000 this compound-dependent genes have been identified in various human tissues. Many this compound-dependent gene products play roles in signal transduction and localize to the cell nucleus, consistent with a role for this compound in cell signaling. Posttranscriptional events related to ribosomal activity and protein folding may further contribute to effects of this compound on gene expression. Finally, research has shown that biotinidase and holocarboxylase synthetase mediate covalent binding of this compound to histones (DNA-binding proteins), affecting chromatin structure;  at least seven biotinylation sites have been identified in human histones. Biotinylation of histones appears to play a role in cell proliferation, gene silencing, and the cellular response to DNA repair. Roles for this compound in cell signaling and chromatin structure are consistent with the notion that this compound has a unique significance in cell biology. (A7825, A7826).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
See other relationships...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
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InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YBJHBAHKTGYVGT-ZKWXMUAHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
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Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Biotin
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Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE; DISSOLVES ABOUT 1 PART/100 IN METHANOL; SOL IN METHYL ETHYL KETONE, BENZENE, CYCLOHEXENE; INSOL IN SATURATED & PARAFFIN HYDROCARBONS /METHYL ESTER/, HIGHLY SOL IN WATER /SODIUM SALT/, Insol in naphtha, Slightly sol in chloroform and ether, Biotin is slightly soluble in water and alcohol (its salts are quite soluble)., 0.22 mg/mL at 25 °C
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Description Aqueous solubility in buffer at pH 7.4
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Record name BIOTIN
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Vapor Pressure

0.00000001 [mmHg]
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Impurities

Biotin, which is to be not less than 97.5% and more than 100.5% by assay, may contain < 3 ppm arsenic and < 10 ppm heavy metals (as Pb) ..., One company requires that biotin contain <0.25% diamino derivative, biotinylbiotin, and monobenzyl biotin ... /Another company/ reports that biotin contains <10 mg/kg heavy metals (as Pb).
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Color/Form

Long, thin needles from water, Colorless, crystalline

CAS No.

58-85-5, 56846-45-8
Record name Biotin
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Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)-
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Record name BIOTIN
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Record name BIOTIN
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Melting Point

232 °C (decomposes), CRYSTALS. MELTING POINT 166.5 °C; SPECIFIC OPTICAL ROTATION +82 DEG @ 15 °C/D (7.5 MG IN 1.28 G METHANOL) /METHYL ESTER/, Melting point = 231-233 °C for 99% pure (+)-biotin, 232 °C
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Record name Biotin
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